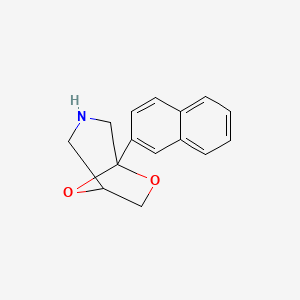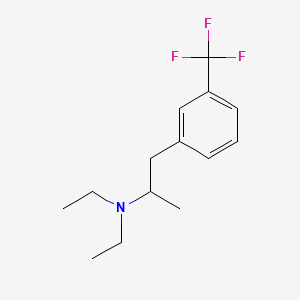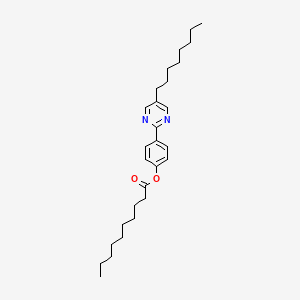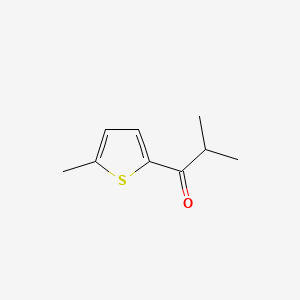
2-Methyl-1-(5-Methyl-2-thienyl)propan-1-on
Übersicht
Beschreibung
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is a chemical compound with the molecular formula C9H12OS . It is also known by its synonyms 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-one . It is an aromatic ketone .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one consists of a propanone group attached to a 5-methyl-2-thienyl group . The molecular weight of the compound is 168.256 .Physical And Chemical Properties Analysis
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is a solid at room temperature . It has a density of 1.05g/cm3, a boiling point of 260.3°C at 760 mmHg, and a refractive index of 1.52 . The compound has a flash point of 111.2°C and a vapour pressure of 0.0123mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Die Verbindung ist ein Thiazol-Derivat, eine Klasse, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Thiazole wurden auf ihr Potenzial als Antioxidantien, Analgetika, entzündungshemmende Mittel und antimikrobielle Medikamente untersucht. Insbesondere haben sie sich bei der Entwicklung von Antitumor- oder zytotoxischen Arzneimittelmolekülen mit geringeren Nebenwirkungen als vielversprechend erwiesen .
Landwirtschaft
Im Agrarbereich könnten Thiazol-Derivate wie 2-Methyl-1-(5-Methyl-2-thienyl)propan-1-on auf ihre Verwendung als Fungizide oder Biozide untersucht werden. Ihre strukturelle Ähnlichkeit mit Verbindungen mit bekannten antibakteriellen und antifungalen Aktivitäten deutet auf mögliche Anwendungen beim Schutz von Pflanzen vor Schädlingen und Krankheiten hin .
Materialwissenschaften
Derivate dieser Verbindung wurden bei der Synthese von photochromen Materialien verwendet. Diese Materialien ändern ihre Farbe bei Lichteinwirkung, was eine wertvolle Eigenschaft für die Entwicklung intelligenter Beschichtungen und optischer Speichertechnologien ist .
Umweltwissenschaften
Während spezifische Umweltanwendungen für diese Verbindung nicht gut dokumentiert sind, wurden verwandte Thiazol-Verbindungen bei der Synthese von Farbstoffen und chemischen Reaktionsbeschleunigern verwendet. Diese Anwendungen deuten auf mögliche Einsatzgebiete in der Umweltüberwachung und Sanierungsprozessen hin .
Industrielle Anwendungen
Thiazol-Derivate werden in der chemischen Industrie als Zwischenprodukte bei der Synthese verschiedener Produkte verwendet. Die strukturellen Eigenschaften der Verbindung können sie bei der Produktion von Spezialchemikalien oder als Katalysator in bestimmten Reaktionen nützlich machen .
Biochemie
In der Biochemie könnte die Verbindung aufgrund ihres Thiazolrings von Interesse sein. Thiazole sind in vielen biologisch aktiven Verbindungen, einschließlich Vitaminen und Enzymen, enthalten. Die Erforschung der biochemischen Pfade, an denen Thiazol-Derivate beteiligt sind, kann zu einem besseren Verständnis metabolischer Prozesse und zur Entwicklung neuer biochemischer Werkzeuge führen .
Pharmazeutische Entwicklung
Das Potenzial der Verbindung als Vorläufer in der Arzneimittelsynthese könnte bedeutend sein. Ihre strukturellen Merkmale können die Entwicklung neuer Pharmazeutika ermöglichen, insbesondere im Bereich der antiviralen und antifungalen Medikamente .
Photoinitiatoren für die Polymerisation
Verbindungen mit ähnlichen Strukturen wurden als Photoinitiatoren in der Polymerchemie verwendet. Sie helfen beim Starten des Polymerisationsprozesses, wenn sie Licht ausgesetzt werden, was für die Herstellung von Kunststoffen, Beschichtungen und Klebstoffen von entscheidender Bedeutung ist .
Wirkmechanismus
Target of Action
The primary targets of the compound “2-Methyl-1-(5-methyl-2-thienyl)propan-1-one” are currently unknown . This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems.
Result of Action
The molecular and cellular effects of “2-Methyl-1-(5-methyl-2-thienyl)propan-1-one” are currently unknown . As research continues, these effects will be identified and will contribute to our understanding of the compound’s mechanism of action.
Biochemische Analyse
Biochemical Properties
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound can also influence the levels of cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For example, 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one can be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the endoplasmic reticulum, where it can affect protein folding and processing .
Eigenschaften
IUPAC Name |
2-methyl-1-(5-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTMEBUEMCUIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240942 | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94199-67-4 | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94199-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094199674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(5-methyl-2-thienyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-(5-METHYL-2-THIENYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT1QM02174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



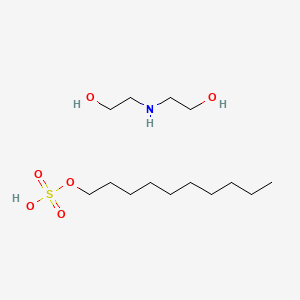


![Isopropyl 4-[4-[N,N-bis(2-hydroxyethyl)amino]phenyl]butyrate](/img/structure/B1608984.png)

